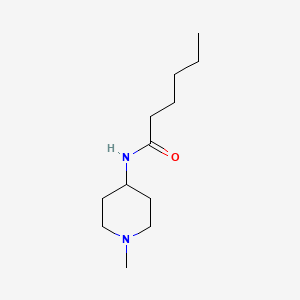![molecular formula C17H20N2O3 B4182029 5-methyl-3-phenyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4182029.png)
5-methyl-3-phenyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4-isoxazolecarboxamide
Übersicht
Beschreibung
5-methyl-3-phenyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4-isoxazolecarboxamide, also known as PHCCC, is a chemical compound that has been extensively studied for its effects on the central nervous system. PHCCC is a selective positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4), which has been implicated in several neurological disorders.
Wirkmechanismus
5-methyl-3-phenyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4-isoxazolecarboxamide acts as a positive allosteric modulator of mGluR4, which means that it enhances the activity of this receptor in response to the binding of glutamate. This leads to increased signaling through the mGluR4 pathway, which can have a variety of effects on neuronal function. The exact mechanism of action of 5-methyl-3-phenyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4-isoxazolecarboxamide is still being investigated, but it is thought to involve changes in the conformation of the receptor that enhance its ability to interact with downstream signaling molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-methyl-3-phenyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4-isoxazolecarboxamide are complex and multifaceted, and are still being studied in detail. Research has shown that 5-methyl-3-phenyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4-isoxazolecarboxamide can modulate neurotransmitter release, synaptic plasticity, and neuronal excitability in a variety of brain regions. This can lead to changes in behavior, cognition, and motor function, depending on the specific context and dosage of 5-methyl-3-phenyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4-isoxazolecarboxamide administration.
Vorteile Und Einschränkungen Für Laborexperimente
5-methyl-3-phenyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4-isoxazolecarboxamide has several advantages for use in lab experiments, including its high selectivity for mGluR4 and its ability to cross the blood-brain barrier. This makes it a useful tool for investigating the role of mGluR4 in neurological function and disease. However, there are also several limitations to using 5-methyl-3-phenyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4-isoxazolecarboxamide in lab experiments, including its relatively short half-life and the need for careful control of dosage and administration route.
Zukünftige Richtungen
There are several promising future directions for 5-methyl-3-phenyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4-isoxazolecarboxamide research, including investigations into its potential therapeutic applications for neurological disorders, as well as its use as a tool for understanding the role of mGluR4 in brain function. Researchers are also exploring the development of new analogs and derivatives of 5-methyl-3-phenyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4-isoxazolecarboxamide that may have improved pharmacokinetic and pharmacodynamic properties. Additionally, there is interest in investigating the potential use of 5-methyl-3-phenyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4-isoxazolecarboxamide in combination with other drugs or therapies to enhance its therapeutic effects.
Wissenschaftliche Forschungsanwendungen
5-methyl-3-phenyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4-isoxazolecarboxamide has been extensively studied for its effects on the central nervous system, and has been shown to have potential therapeutic applications for several neurological disorders. Research has shown that 5-methyl-3-phenyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4-isoxazolecarboxamide can enhance the activity of mGluR4, which plays a key role in regulating neurotransmitter release and synaptic plasticity. This has led to investigations into the potential use of 5-methyl-3-phenyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4-isoxazolecarboxamide for the treatment of conditions such as Parkinson's disease, epilepsy, and anxiety disorders.
Eigenschaften
IUPAC Name |
5-methyl-N-[1-(oxolan-2-yl)ethyl]-3-phenyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11(14-9-6-10-21-14)18-17(20)15-12(2)22-19-16(15)13-7-4-3-5-8-13/h3-5,7-8,11,14H,6,9-10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPXYUTUHAVKMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC(C)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4181954.png)
![methyl 3-[(1-benzothien-3-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B4181967.png)

![N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4181975.png)


![methyl 2-[({2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thienyl}carbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4182001.png)
![N-{3-[(benzylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}tetrahydro-2-furancarboxamide](/img/structure/B4182005.png)
![N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4182017.png)
![3-chloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4182019.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4182025.png)
![4-bromo-N-[1-(2,5-dimethoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4182036.png)
![N-[1-(3,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4182039.png)
![N-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4182045.png)